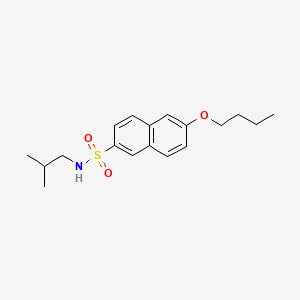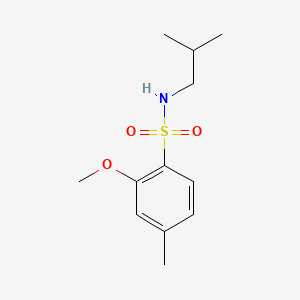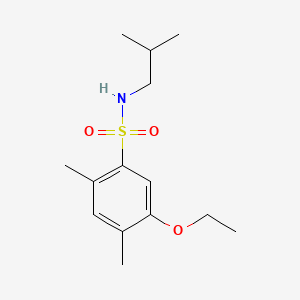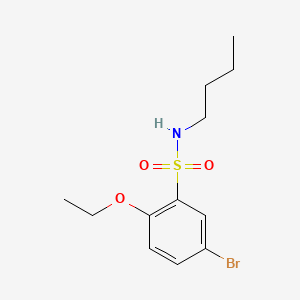
Pyridine-4-BoronicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-4-Boronic Acid is a chemical compound that is widely used in scientific research. It is an organic boronic acid that contains a pyridine ring, which makes it a versatile compound for use in various chemical reactions. This compound has gained a lot of attention in recent years due to its unique properties and applications in various fields of science.
Mécanisme D'action
The mechanism of action of Pyridine-4-Boronic Acid is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it a valuable reagent in various chemical reactions.
Effets Biochimiques Et Physiologiques
Pyridine-4-Boronic Acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also toxic if ingested or inhaled in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine-4-Boronic Acid has several advantages in laboratory experiments. It is a versatile reagent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also unstable in air and light, which can cause it to degrade over time.
Orientations Futures
There are several future directions for the use of Pyridine-4-Boronic Acid in scientific research. One potential application is in the development of new pharmaceuticals. It can also be used in the synthesis of new organic compounds for use in various industries. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
Pyridine-4-Boronic Acid can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. In this method, the boronic acid is reacted with an aryl halide in the presence of a palladium catalyst and a base. This reaction results in the formation of the desired product.
Applications De Recherche Scientifique
Pyridine-4-Boronic Acid has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis.
Propriétés
Numéro CAS |
1692-25-5 |
|---|---|
Nom du produit |
Pyridine-4-BoronicAcid |
Formule moléculaire |
C15H13N3S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










